molecular formula C11H18N4OS B240816 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B240816
M. Wt: 254.35 g/mol
InChI Key: JFDQITHACORKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of urea derivatives and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. The compound also inhibits the activity of specific enzymes involved in the regulation of glucose levels in the body. Furthermore, the compound has been shown to modulate the activity of certain receptors involved in the immune response.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to regulate glucose levels in the body and improve insulin sensitivity. The compound has also been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments. It is a stable compound and can be easily synthesized using simple methods. Moreover, the compound has shown promising results in various assays, making it a potential candidate for drug development. However, the compound has some limitations, including its solubility in certain solvents and its toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea. One potential direction is to study the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new synthetic methods for the compound to improve its yield and purity. Moreover, further studies are needed to investigate the compound's toxicity and pharmacokinetics in vivo. Finally, the compound's potential as a catalyst in various chemical reactions can also be explored.
Conclusion:
In conclusion, 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a promising compound with potential applications in various fields. The compound has been extensively studied for its potential in the treatment of cancer, diabetes, and inflammation. The compound's mechanism of action involves the inhibition of specific enzymes and receptors in the body. The compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the research on this compound, including its potential applications in the treatment of other diseases and its use as a catalyst in chemical reactions.

Synthesis Methods

The synthesis of 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of cyclohexyl isocyanate with 5-ethyl-1,3,4-thiadiazol-2-amine. This reaction takes place in the presence of a solvent and a catalyst. The reaction mixture is stirred at a specific temperature and pressure to obtain the desired product. This method is a simple and efficient way to synthesize 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.

Scientific Research Applications

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, diabetes, and inflammation. The compound has also been studied for its antifungal and antibacterial properties. Moreover, it has been used as a catalyst in various chemical reactions.

properties

Product Name

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Molecular Formula

C11H18N4OS

Molecular Weight

254.35 g/mol

IUPAC Name

1-cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C11H18N4OS/c1-2-9-14-15-11(17-9)13-10(16)12-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,12,13,15,16)

InChI Key

JFDQITHACORKAO-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)NC2CCCCC2

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2CCCCC2

Origin of Product

United States

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